

Application Notes and Protocols: Orismilast in Ex Vivo Human Skin Explant Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Orismilast is a next-generation, potent, and selective phosphodiesterase 4 (PDE4) inhibitor with high affinity for PDE4B and PDE4D subtypes, which are linked to inflammation.[1][2] By inhibiting PDE4, **Orismilast** increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a broad range of anti-inflammatory effects.[3] It has demonstrated the ability to potently inhibit T-helper (Th)1, Th2, and Th17 pathways, which are crucial in the pathogenesis of various chronic inflammatory skin diseases.[1][4]

Ex vivo human skin explant models offer a valuable platform for preclinical assessment of topical and systemic drug candidates, bridging the gap between in vitro cell cultures and in vivo human studies.[5][6] These models maintain the complex three-dimensional structure and cellular diversity of human skin, including resident immune cells, making them ideal for studying the efficacy and mechanism of action of anti-inflammatory compounds like **Orismilast**.[7][8]

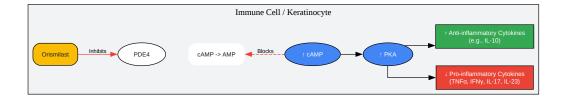
These application notes provide detailed protocols for utilizing ex vivo human skin explants to evaluate the anti-inflammatory effects of **Orismilast**.

Mechanism of Action of Orismilast

Orismilast exerts its anti-inflammatory effects by inhibiting PDE4, the predominant enzyme responsible for the degradation of cAMP in immune cells and keratinocytes.[3] Increased cAMP



levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various proinflammatory and anti-inflammatory cytokines. This leads to a downstream reduction in key inflammatory mediators involved in skin pathologies such as psoriasis and atopic dermatitis.[3]



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Caption: **Orismilast** inhibits PDE4, increasing cAMP and PKA activity, which suppresses proinflammatory cytokines.

Experimental Protocols Protocol 1: General Culture of Ex Vivo Human Skin Explants

This protocol outlines the basic procedure for establishing and maintaining ex vivo human skin explants.[7][10][11]

Materials:

- Freshly obtained human skin from elective surgeries (e.g., abdominoplasty, mammoplasty)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Amphotericin B
- Sterile phosphate-buffered saline (PBS)



- Sterile biopsy punches (6-8 mm diameter)
- Sterile surgical instruments (scalpel, forceps)
- Sterile gelatin sponges
- 6-well culture plates
- Humidified incubator (37°C, 5% CO2)

Procedure:

- Collect skin samples in sterile transport medium on ice and process within 2-4 hours.
- In a sterile biosafety cabinet, wash the skin sample three times with sterile PBS containing antibiotics and antimycotics.
- Remove subcutaneous fat and connective tissue from the dermal side of the skin using a sterile scalpel.
- Using a sterile biopsy punch, create full-thickness skin explants.
- Place a sterile gelatin sponge in each well of a 6-well plate.
- Saturate the gelatin sponge with culture medium.
- Carefully place one skin explant on top of each gelatin sponge, ensuring the dermal side is in contact with the sponge and the epidermal side is exposed to the air (air-liquid interface).[7]
- Add culture medium to the well, ensuring the explant is not submerged.
- Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
- Change the culture medium every 2-3 days. The explants can be maintained for up to 10-14 days.[8]

Protocol 2: Evaluating the Anti-inflammatory Effect of Orismilast on Psoriasis-like Inflamed Skin Explants



This protocol describes how to induce a psoriasis-like inflammatory phenotype in skin explants and assess the therapeutic potential of **Orismilast**.

Materials:

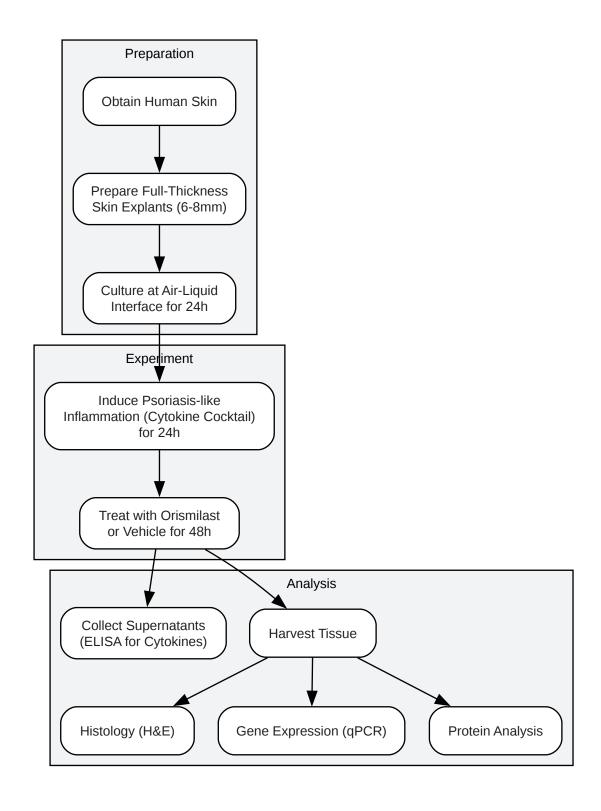
- Established ex vivo human skin explants (from Protocol 1)
- Psoriasis-inducing cytokine cocktail (e.g., IL-17A, IL-22, TNF-α, IL-1α, and Oncostatin M)
- Orismilast (dissolved in a suitable vehicle, e.g., DMSO)
- Vehicle control (e.g., DMSO)
- TRIzol reagent for RNA extraction
- Protein extraction buffer
- ELISA kits for human TNF-α, IL-17A, IL-8, and DEFB4

Procedure:

- Culture skin explants for 24 hours as described in Protocol 1 to allow for tissue stabilization.
- Replace the culture medium with fresh medium containing the psoriasis-inducing cytokine cocktail to stimulate inflammation. A non-stimulated control group should be maintained in parallel.
- After 24 hours of stimulation, replace the medium with fresh medium containing:
 - Vehicle control
 - Orismilast at various concentrations (e.g., 1 μΜ, 10 μΜ, 50 μΜ)
- Incubate for an additional 48 hours.
- At the end of the treatment period, collect the culture supernatants for cytokine analysis by ELISA.



- Harvest the skin tissue. A portion can be fixed in formalin for histological analysis (H&E staining), and the remainder can be processed for RNA or protein extraction.
- Analyze the expression of inflammatory genes (e.g., IL8, DEFB4) and proteins in the tissue lysates.





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Caption: Workflow for evaluating **Orismilast** in ex vivo human skin explants.

Data Presentation

The following tables represent hypothetical but expected quantitative data from the experiments described above, based on the known potent anti-inflammatory activity of **Orismilast**.[3][12]

Table 1: Effect of Orismilast on Pro-inflammatory Cytokine Secretion in Culture Supernatants

Treatment Group	TNF-α (pg/mL)	IL-17A (pg/mL)	IL-8 (pg/mL)
Non-stimulated Control	50 ± 8	15 ± 4	250 ± 30
Stimulated + Vehicle	850 ± 75	350 ± 40	3200 ± 250
Stimulated + Orismilast (1 μM)	520 ± 60	210 ± 35	1800 ± 200
Stimulated + Orismilast (10 μM)	280 ± 45	110 ± 20	950 ± 110
Stimulated + Orismilast (50 μM)	150 ± 30	60 ± 15	500 ± 60

Data are presented as mean \pm standard deviation.

Table 2: Effect of Orismilast on Inflammatory Gene Expression in Skin Tissue



Treatment Group	IL8 (Fold Change vs. Non- stimulated)	DEFB4 (Fold Change vs. Non-stimulated)
Stimulated + Vehicle	15.2 ± 2.1	12.5 ± 1.8
Stimulated + Orismilast (1 μM)	8.5 ± 1.5	7.1 ± 1.2
Stimulated + Orismilast (10 μM)	3.1 ± 0.8	2.8 ± 0.6
Stimulated + Orismilast (50 μM)	1.5 ± 0.4	1.3 ± 0.3

Data are presented as mean fold change \pm standard deviation relative to the non-stimulated control group.

Table 3: Comparison of **Orismilast** with Apremilast on TNF- α Release

Compound	IC50 for LPS-induced TNF- α release in PBMC (nM)	IC50 for aCD3/aCD28- induced TNF-α release in whole blood (nM)
Orismilast	2.1	0.7
Apremilast	11	9.7

This table presents comparative data from ex vivo studies on human peripheral blood mononuclear cells (PBMC) and whole blood, demonstrating **Orismilast**'s higher potency.[3]

Conclusion

Ex vivo human skin explant models provide a robust system for evaluating the pharmacological effects of **Orismilast** in a setting that closely mimics the in vivo human skin environment. The protocols outlined above can be adapted to investigate the efficacy of **Orismilast** in various inflammatory skin disease models, such as atopic dermatitis, by using different inflammatory stimuli. The expected dose-dependent reduction in key pro-inflammatory mediators underscores the potential of **Orismilast** as a potent anti-inflammatory agent for dermatological conditions.



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